Cas no 21003-35-0 (Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-)
Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-
- [(1R,2S)-rel-2-methylcyclopropyl]methanol
- CIS-(2-METHYLCYCLOPROPYL)METHANOL
- cis-1-(Hydroxymethyl)2-methylcyclopropane
- MFCD29058968
- 21003-35-0
- [cis-2-Methylcyclopropyl]methanol
- AT40879
- CS-0183080
- ((1R,2S)-2-METHYLCYCLOPROPYL)METHANOL
- [(1R,2S)-2-methylcyclopropyl]methanol
-
- MDL: MFCD29058968
- Inchi: 1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1
- InChI Key: SHEINYPABNPRPM-WHFBIAKZSA-N
- SMILES: [C@@H]1(CO)C[C@@H]1C
Computed Properties
- Exact Mass: 86.073164938Da
- Monoisotopic Mass: 86.073164938Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 51.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 20.2Ų
Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB513877-250 mg |
cis-(2-Methylcyclopropyl)methanol; . |
21003-35-0 | 250mg |
€880.60 | 2023-06-14 | ||
| Chemenu | CM390196-100mg |
[cis-2-methylcyclopropyl]methanol |
21003-35-0 | 95%+ | 100mg |
$187 | 2023-02-17 | |
| Chemenu | CM390196-250mg |
[cis-2-methylcyclopropyl]methanol |
21003-35-0 | 95%+ | 250mg |
$374 | 2023-02-17 | |
| Chemenu | CM390196-500mg |
[cis-2-methylcyclopropyl]methanol |
21003-35-0 | 95%+ | 500mg |
$624 | 2023-02-17 | |
| Chemenu | CM390196-1g |
[cis-2-methylcyclopropyl]methanol |
21003-35-0 | 95%+ | 1g |
$936 | 2023-02-17 | |
| Enamine | EN300-658760-0.05g |
rac-[(1R,2S)-2-methylcyclopropyl]methanol, cis |
21003-35-0 | 95% | 0.05g |
$292.0 | 2023-06-03 | |
| Enamine | EN300-658760-0.1g |
rac-[(1R,2S)-2-methylcyclopropyl]methanol, cis |
21003-35-0 | 95% | 0.1g |
$435.0 | 2023-06-03 | |
| Enamine | EN300-658760-0.25g |
rac-[(1R,2S)-2-methylcyclopropyl]methanol, cis |
21003-35-0 | 95% | 0.25g |
$621.0 | 2023-06-03 | |
| Enamine | EN300-658760-0.5g |
rac-[(1R,2S)-2-methylcyclopropyl]methanol, cis |
21003-35-0 | 95% | 0.5g |
$978.0 | 2023-06-03 | |
| Enamine | EN300-658760-1.0g |
rac-[(1R,2S)-2-methylcyclopropyl]methanol, cis |
21003-35-0 | 95% | 1g |
$1254.0 | 2023-06-03 |
Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- Suppliers
Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel-
Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- (CAS No. 21003-35-0): A Comprehensive Overview
Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- (CAS No. 21003-35-0) is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, also known as (1R,2S)-rel-2-Methylcyclopropanemethanol, is characterized by its cyclopropane ring and a chiral center, which imparts specific stereochemical configurations that are crucial for its biological activity and chemical reactivity.
The (1R,2S)-rel- configuration of this compound is particularly important because it can influence the compound's interactions with biological targets, such as enzymes and receptors. The chirality of Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- can lead to different pharmacological profiles compared to its enantiomers or other stereoisomers, making it a valuable candidate for drug development and synthetic chemistry.
Recent studies have highlighted the potential of Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- in various applications. For instance, a study published in the *Journal of Medicinal Chemistry* explored the use of this compound as a building block in the synthesis of novel anti-inflammatory agents. The researchers found that derivatives of (1R,2S)-rel-2-Methylcyclopropanemethanol exhibited potent anti-inflammatory activity in vitro and in vivo models, suggesting its potential as a lead compound for further drug development.
In another study published in *Organic Letters*, scientists investigated the synthetic routes to produce Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- with high enantiomeric purity. The research team developed an efficient asymmetric synthesis method using a chiral catalyst, which yielded the desired product with excellent enantioselectivity. This advancement has significant implications for the large-scale production of (1R,2S)-rel-2-Methylcyclopropanemethanol for both research and industrial applications.
The physical and chemical properties of Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- have also been extensively studied. The compound is a colorless liquid with a molecular weight of 88.14 g/mol. It has a boiling point of approximately 95°C at atmospheric pressure and is soluble in common organic solvents such as ethanol and acetone. These properties make it suitable for use in various chemical reactions and processes.
In the context of pharmaceutical research, (1R,2S)-rel-2-Methylcyclopropanemethanol has shown promise as an intermediate in the synthesis of drugs targeting neurological disorders. A recent study published in *Pharmaceutical Research* demonstrated that derivatives of this compound exhibited neuroprotective effects in cellular models of Parkinson's disease. The researchers hypothesized that the cyclopropane ring and chiral center contribute to the compound's ability to modulate specific signaling pathways involved in neurodegeneration.
Moreover, Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- has been explored for its potential as a chiral ligand in transition metal-catalyzed reactions. A study published in *Chemical Communications* reported that this compound could serve as an effective ligand for palladium-catalyzed asymmetric allylic alkylation reactions. The use of (1R,2S)-rel-2-Methylcyclopropanemethanol as a ligand resulted in high enantioselectivity and yield, making it a valuable tool for synthetic chemists working on complex molecule synthesis.
The environmental impact of Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- has also been considered in recent studies. Researchers have evaluated its biodegradability and toxicity to ensure its safe use in industrial processes. A study published in *Environmental Science & Technology* found that (1R,2S)-rel-2-Methylcyclopropanemethanol is readily biodegradable under aerobic conditions and exhibits low toxicity to aquatic organisms. These findings support its use as an environmentally friendly chemical intermediate.
In conclusion, Cyclopropanemethanol, 2-methyl-, (1R,2S)-rel- (CAS No. 21003-35-0) is a versatile chiral compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique stereochemical properties make it an attractive candidate for drug development and synthetic chemistry applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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